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molecular formula C9H20O5Si B1200068 3-glycidoxypropyltrimethoxysilane CAS No. 2530-83-8

3-glycidoxypropyltrimethoxysilane

Cat. No. B1200068
M. Wt: 236.34 g/mol
InChI Key: BPSIOYPQMFLKFR-UHFFFAOYSA-N
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Patent
US05250490

Procedure details

The apparatus of Example B was charged with 136.8 gm (1.2 mol) of allyl glycidyl ether, 2.6 gm of a carboxylic acid promoter and 0.14 ml of 10% chloroplatinic acid solution. The addition funnel was charged with 122.8 gm (1.0 mol) of trimethoxysilane. The contents of the flask were heated to 90° C. and dropwise addition of trimethoxysilane was begun. The exotherm of the reaction was controlled with an ice bath to maintain the temperature at 90°-95° C. The addition was completed in 25 minutes and temperature was maintained at 90°-95° C. for another hour. Analysis by gas chromatography showed an 86% yield of 3-glycidoxypropyltrimethoxysilane. This example demonstrates a standard preparation of 3-91ycidoxypropyltrimethoxysilane using chloroplatinic acid solution as the catalyst.
Quantity
136.8 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
catalyst
Reaction Step One
Quantity
122.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][O:10][SiH:11]([O:14][CH3:15])[O:12][CH3:13]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][Si:11]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:9])[CH:2]1[O:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
136.8 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Name
carboxylic acid
Quantity
2.6 g
Type
reactant
Smiles
Name
Quantity
0.14 mL
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
122.8 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exotherm of the reaction was controlled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 90°-95° C
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
temperature was maintained at 90°-95° C. for another hour

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C1CO1)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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